molecular formula C12H14N4O B2460748 4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 915277-21-3

4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B2460748
CAS No.: 915277-21-3
M. Wt: 230.271
InChI Key: LNUKRUOWYKQRPU-UHFFFAOYSA-N
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Description

4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle linked to pyridine and piperidine moieties . This structure makes it a valuable scaffold in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is renowned for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance a compound's metabolic stability and fine-tune its physicochemical properties . Researchers are particularly interested in 1,2,4-oxadiazole-based compounds for their wide range of potential biological activities, which include antimicrobial, anti-inflammatory, anticancer, and central nervous system-related effects . The piperidine ring is a common feature in pharmaceuticals, often contributing to biological activity through interactions with various enzymes and receptors. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-piperidin-3-yl-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUKRUOWYKQRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Acyl Chloride Condensation

A foundational method involves the reaction of piperidin-3-amidoxime with pyridine-4-carbonyl chloride under dehydrating conditions. This route leverages the nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by cyclodehydration.

Procedure :

  • Piperidin-3-carbonitrile is treated with hydroxylamine hydrochloride in ethanol to form the amidoxime intermediate.
  • The amidoxime reacts with pyridine-4-carbonyl chloride in dichloromethane, catalyzed by triethylamine, at 0–5°C.
  • Cyclization is induced via heating at 80°C for 6–8 hours, yielding the 1,2,4-oxadiazole ring.

Optimization :

  • Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$_3 $$) shows distinct signals for the pyridine protons (δ 8.72–8.75 ppm) and piperidine’s axial protons (δ 3.12–3.45 ppm).

Hydrazide Cyclization with Carboxylic Acid Derivatives

An alternative pathway employs pyridine-4-carbohydrazide and piperidin-3-carbonyl chloride . This method avoids amidoxime intermediates but requires stringent anhydrous conditions.

Reaction Mechanism :

  • Pyridine-4-carbohydrazide is prepared via hydrazine hydrate treatment of methyl pyridine-4-carboxylate.
  • The hydrazide reacts with piperidin-3-carbonyl chloride in tetrahydrofuran (THF), using $$ N,N $$-diisopropylethylamine (DIPEA) as a base.
  • Cyclization is achieved using phosphorus oxychloride (POCl$$_3$$) at reflux (110°C, 4 hours).

Data :

  • Yield : 55–65% after recrystallization from ethanol.
  • Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields. This approach is ideal for thermally sensitive intermediates.

One-Pot Microwave Protocol

Steps :

  • Piperidin-3-amine and pyridine-4-carbonitrile are mixed in a microwave vial with hydroxylamine hydrochloride and potassium carbonate.
  • The mixture is irradiated at 150°C for 20 minutes to form the amidoxime.
  • Addition of trifluoroacetic anhydride (TFAA) promotes cyclization under continued irradiation (100°C, 10 minutes).

Advantages :

  • Time Reduction : Total synthesis time <1 hour.
  • Yield Improvement : 75–80% isolated yield.
  • Green Chemistry : Minimized solvent use (ethanol only).

Catalytic Methods and Recent Innovations

Scandium Triflate-Catalyzed Cyclization

Teslenko et al. (2022) demonstrated that scandium(III) triflate catalyzes the formation of 1,2,4-oxadiazoles from amidoximes and aldehydes. Adapting this for the target compound:

Procedure :

  • Piperidin-3-amidoxime and pyridine-4-carbaldehyde are stirred in acetonitrile with Sc(OTf)$$_3$$ (5 mol%).
  • The reaction proceeds at room temperature for 12 hours, followed by oxidation with MnO$$_2$$ in acetic acid.

Outcomes :

  • Yield : 70–75%.
  • Stereochemical Control : Scandium ensures regioselective cyclization without epimerization.

Solvent-Free Mechanochemical Synthesis

Srivastav et al. (2011) reported solvent-free oxadiazole synthesis using a ball mill.

Application :

  • Piperidin-3-carboxylic acid and pyridine-4-carbohydrazide are ground with $$ N,N' $$-dicyclohexylcarbodiimide (DCC) for 30 minutes.
  • Cyclization occurs spontaneously under mechanical force, yielding the product without heating.

Benefits :

  • Eco-Friendly : Eliminates solvent waste.
  • Scalability : Suitable for gram-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage Limitation
Amidoxime-Acyl Chloride 60–70 8–10 hours High regioselectivity Requires toxic POCl$$_3$$
Microwave-Assisted 75–80 1 hour Rapid, energy-efficient Specialized equipment needed
Scandium Triflate 70–75 12 hours Mild conditions Costly catalyst
Mechanochemical 65–70 0.5 hours Solvent-free Limited to small-scale

Chemical Reactions Analysis

Types of Reactions

4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a piperidine ring and an oxadiazole moiety. Its molecular formula is C11H13N5OC_{11}H_{13}N_5O with a molecular weight of approximately 231.26 g/mol. The oxadiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study synthesized various piperidine derivatives containing oxadiazole rings and tested them against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds demonstrated potent antibacterial activity, suggesting potential applications in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal effects against Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of specific metabolic pathways .

Anti-inflammatory Effects

Compounds containing the piperidine and oxadiazole structures have been evaluated for their anti-inflammatory properties. In animal models, certain derivatives were found to reduce inflammation significantly, indicating their potential for developing new anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies conducted on synthesized derivatives have provided insights into their interaction with biological targets. These studies suggest that the compounds can bind effectively to various enzymes and receptors, which may explain their observed biological activities .

Enzyme Inhibition

Research has highlighted the potential of these compounds as inhibitors of acetylcholinesterase and urease. For example, some synthesized piperidine derivatives demonstrated strong inhibitory activity against urease, which is crucial in treating conditions like kidney stones .

Case Study 1: Synthesis and Characterization

A study published in the Oriental Journal of Chemistry detailed the synthesis of several 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines and their biological evaluation. The synthesized compounds underwent characterization through techniques such as NMR and mass spectrometry, confirming their structures. The antibacterial activity was assessed using the disc diffusion method, revealing promising results against multiple bacterial strains .

Case Study 2: Antimicrobial Screening

Another research effort focused on a series of compounds with oxadiazole and piperidine moieties. These compounds were screened for antimicrobial activity against various strains including Salmonella typhi and Bacillus subtilis. The findings indicated moderate to strong antibacterial activity, supporting the hypothesis that these structural motifs enhance biological efficacy .

Mechanism of Action

The mechanism of action of 4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine with structurally related compounds, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Oxadiazole-Piperidine/Pyridine Derivatives

Compound Name (IUPAC) Key Substituents Molecular Weight Biological Target/Activity Reference
This compound (Target Compound) Piperidin-3-yl, pyridine Not provided Inferred: Potential GPCR modulation (e.g., GLP-1R) based on structural analogs -
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine Trifluoromethylphenyl, morpholine Not provided GLP-1R PAM; antidiabetic activity (reduces food intake, improves glucose handling)
JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine) Methylphenyl, triazole, thioether Not provided β-catenin inhibition; enhances cisplatin sensitivity in cervical cancer
SLM6031434 (S-2-(3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide) Octyloxy-trifluoromethylphenyl, pyrrolidine Not provided SphK2 inhibitor; modulates blood S1P levels
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 3-Fluorophenyl 247.27 Building block for drug discovery; fluorination enhances bioavailability
4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Thienyl Not provided Inferred: Potential CNS applications due to sulfur heterocycle

Key Findings:

Substituent Effects on Target Selectivity

  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability and lipophilicity, favoring interactions with hydrophobic pockets in targets like GLP-1R.
  • Fluorophenyl groups (e.g., ) improve bioavailability and binding affinity through halogen bonding.
  • Thioether and triazole moieties (e.g., JW74 ) enable covalent or allosteric modulation of β-catenin.

Ring System Modifications

  • Replacement of piperidine with morpholine () or pyrrolidine () alters conformational flexibility and hydrogen-bonding capacity, influencing target engagement.
  • Pyridine vs. triazine scaffolds (e.g., in ) affect electronic properties and solubility.

Therapeutic Applications

  • Antidiabetic agents : GLP-1R PAMs () leverage oxadiazole-piperidine hybrids for receptor activation.
  • Oncology : JW74’s β-catenin inhibition () and SphK2-targeting compounds () demonstrate the versatility of oxadiazole derivatives in cancer therapy.

Biological Activity

4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄N₄O
  • Molecular Weight : 230.271 g/mol
  • CAS Number : 902837-17-6

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. The presence of the piperidine group enhances the lipophilicity and bioavailability of the compound. The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a novel class of human caseinolytic protease P (HsClpP) agonists. This mechanism is significant in cancer therapy due to HsClpP's role in mitochondrial homeostasis:

  • Efficacy : The compound exhibited an EC50 value of 1.30 μM in α-casein hydrolysis assays, indicating potent agonistic activity.
  • Inhibition of Cell Proliferation : In vitro studies showed that it inhibited the proliferation of hepatocellular carcinoma (HCC) cell lines (IC50 = 3.1 μM), suggesting a strong anticancer effect compared to existing treatments like sorafenib .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Antibacterial Effects : In vitro tests indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Study on HsClpP Agonists :
    • Research unveiled that derivatives similar to this compound could induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Studies :
    • A series of piperidine derivatives were synthesized and tested for their antibacterial properties. Modifications on the piperidine ring enhanced their activity against various pathogens .

Comparative Analysis of Biological Activities

CompoundActivity TypeTargetIC50/EC50 ValuesReference
This compoundAnticancerHsClpPEC50 = 1.30 μM; IC50 = 3.1 μM
Related Piperidine DerivativesAntimicrobialVarious BacteriaMIC = 0.0039 - 0.025 mg/mL

Q & A

Basic: What are the standard synthetic routes for preparing 4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine?

Methodological Answer:
The synthesis typically involves cyclization of a substituted amidoxime with a pyridine-containing carboxylic acid derivative. For example:

Amidoxime Formation : React nitrile precursors (e.g., pyridine-4-carbonitrile) with hydroxylamine to form amidoximes.

Oxadiazole Cyclization : Treat the amidoxime with a piperidine-substituted acyl chloride under reflux in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to form the 1,2,4-oxadiazole ring .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) is used to isolate the product.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions. The pyridine protons typically appear as a doublet near δ 8.5–9.0 ppm, while piperidine protons show multiplet signals between δ 1.5–3.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
  • X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. isomeric thiadiazole rings) by single-crystal analysis. highlights the necessity of crystallography to correct structural misassignments .

Basic: What safety precautions are essential when handling piperidine-containing heterocycles like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates (e.g., acyl chlorides).
  • Emergency Protocols : For spills, neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite). Piperidine derivatives may cause respiratory irritation; monitor for symptoms like dizziness .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Replace the piperidine moiety with other amines (e.g., morpholine, pyrrolidine) to assess impact on receptor binding. demonstrates how tert-butyl ester modifications alter pharmacokinetics .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to evaluate metabolic stability.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays) using HEK293 or HeLa cell lines .

Advanced: What computational strategies predict the electronic properties of the oxadiazole-pyridine scaffold?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and charge distribution.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with hydrophobic active sites). highlights the role of chlorophenyl groups in enhancing binding affinity .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility in aqueous buffers .

Advanced: How can contradictory reports on synthetic yields or regioselectivity be resolved?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side products.
  • Isolation of Byproducts : Characterize minor products via preparative HPLC to determine if competing pathways (e.g., 1,3,4-oxadiazole formation) occur. emphasizes structural validation via crystallography to avoid misassignment .
  • Optimization of Catalysts : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to enhance regioselectivity .

Advanced: What strategies identify biological targets for this compound in neurological or oncological research?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells.
  • Kinase Screening Panels : Test against a library of 400+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

  • Salt Formation : React the free base with hydrochloric acid to form a hydrochloride salt, improving water solubility.
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability. reports 99% purity after recrystallization, critical for reproducible solubility .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to increase lipophilicity for membrane permeation .

Advanced: What stability issues arise in long-term storage or under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 6 months and monitor degradation via HPLC. Piperidine rings may oxidize; use argon/vacuum sealing to prevent decomposition.
  • pH Stability Studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic susceptibility of the oxadiazole ring .

Advanced: How do alternative heterocyclic cores (e.g., thiazole, triazole) compare in modulating pharmacological profiles?

Methodological Answer:

  • Thiazole Replacement : Synthesize thiazolo[5,4-b]pyridine analogs (see ) and compare LogP values to assess lipophilicity changes. Thiazoles often exhibit higher metabolic stability but reduced solubility .
  • Triazole Derivatives : Introduce 1,2,3-triazole via click chemistry (CuAAC reaction) to evaluate impact on cytotoxicity and target engagement .

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